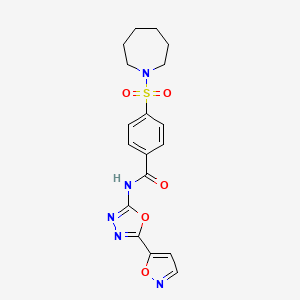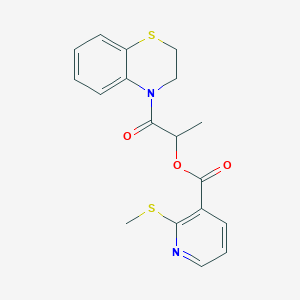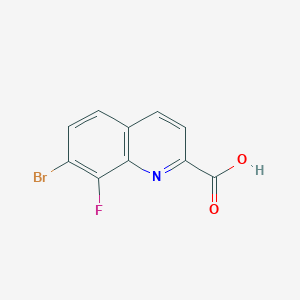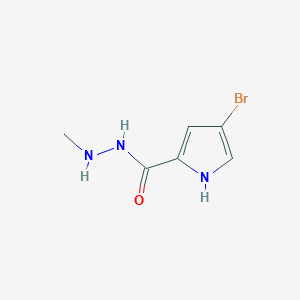amino}acetamide CAS No. 1208728-18-0](/img/structure/B2985747.png)
N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide, commonly known as CPP-109, is a potent and selective inhibitor of the enzyme protein phosphatase 2A (PP2A). The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia.
Mechanism Of Action
CPP-109 works by selectively inhibiting the activity of the enzyme protein phosphatase 2A (N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide), which plays a critical role in the regulation of various cellular processes, including cell growth, survival, and differentiation. By inhibiting N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide, CPP-109 increases the activity of the enzyme histone deacetylase 1 (HDAC1), which has been shown to be involved in the regulation of gene expression and neuronal plasticity.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the expression of the protein brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal plasticity and survival. CPP-109 has also been shown to increase the activity of the enzyme histone deacetylase 1 (HDAC1), which has been implicated in the regulation of gene expression and neuronal plasticity.
Advantages And Limitations For Lab Experiments
One of the advantages of CPP-109 is its high selectivity for the enzyme N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide, which reduces the risk of off-target effects. However, the compound has relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, CPP-109 has a relatively short half-life, which may limit its effectiveness in long-term treatment regimens.
Future Directions
There are several potential future directions for research involving CPP-109. One area of interest is the potential use of the compound in the treatment of other psychiatric and neurological disorders, such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective inhibitors of N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide, which could potentially lead to improved therapeutic outcomes. Finally, there is a growing interest in the use of CPP-109 in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effectiveness.
Synthesis Methods
CPP-109 is synthesized through a multi-step process involving the reaction of 1-cyanocyclohexylamine with 4-fluorobenzyl bromide, followed by the reaction of the resulting intermediate with phenylacetic acid and methylamine. The final product is obtained through purification and crystallization.
Scientific Research Applications
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to be effective in reducing drug-seeking behavior in preclinical models of addiction, including cocaine, alcohol, and nicotine addiction. CPP-109 has also been shown to improve depressive and anxiety-like behaviors in animal models of depression and anxiety disorders.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[(4-fluorophenyl)-phenylmethyl]-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O/c1-27(16-21(28)26-23(17-25)14-6-3-7-15-23)22(18-8-4-2-5-9-18)19-10-12-20(24)13-11-19/h2,4-5,8-13,22H,3,6-7,14-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFJSQBRDZYRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCCC1)C#N)C(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2985667.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2985669.png)

![6-(2-Fluoro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2985671.png)
![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)

![6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2985675.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2985679.png)

![N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985685.png)
